N-(5-chloro-2-methoxy-4-nitrophenyl)benzamide
Description
Contextual Overview of Substituted Benzamide (B126) Scaffolds in Research
Substituted benzamide scaffolds are of paramount importance in the field of medicinal chemistry and materials science. The versatility of the benzamide core allows for the introduction of a wide array of functional groups at various positions, leading to a vast library of compounds with diverse biological activities. nanobioletters.com Researchers have extensively explored these scaffolds, leading to the development of numerous therapeutic agents.
The biological significance of substituted benzamides is well-documented, with derivatives exhibiting a broad spectrum of pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. nanobioletters.comresearchgate.net The ability of the benzamide linkage to form hydrogen bonds and participate in various intermolecular interactions is a key factor in its success as a pharmacophore.
Rationale for Academic Investigation of N-(5-chloro-2-methoxy-4-nitrophenyl)benzamide and Related Derivatives
The presence of a nitro group, a strong electron-withdrawing group, significantly influences the electron density of the N-phenyl ring. This feature is often explored in the design of compounds with potential anticancer activity. For instance, research on the closely related 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives has highlighted their potential as anti-cancer agents. researchgate.net This suggests that the nitro-substituted analogue, this compound, could also exhibit interesting cytotoxic or other biological effects.
Furthermore, the chloro and methoxy (B1213986) groups on the phenyl ring attached to the amide nitrogen introduce additional steric and electronic factors that can modulate the compound's interaction with biological targets. The chlorine atom can enhance lipophilicity and potentially engage in halogen bonding, while the methoxy group can act as a hydrogen bond acceptor and influence the compound's metabolic stability.
Scope and Research Significance of the this compound System
While specific research solely dedicated to this compound is not extensively documented in publicly available literature, its existence is confirmed by its registration in chemical databases. fda.gov The significance of this compound system lies in its potential as a building block for the synthesis of more complex molecules and as a candidate for screening in various biological assays.
The research significance can be inferred from studies on analogous structures. For example, the synthesis and evaluation of various N-phenylbenzamide derivatives have demonstrated a wide range of biological activities, from antimicrobial to anticancer effects. nanobioletters.comui.ac.idorientjchem.org The structural motifs present in this compound are common in compounds investigated for their therapeutic potential.
Below is a data table summarizing the key structural features and their potential implications for research, based on the analysis of related compounds.
| Feature | Position | Potential Research Implication |
| Benzamide Core | - | Established pharmacophore with diverse biological activities. |
| Chloro Group | 5-position of the N-phenyl ring | May enhance lipophilicity and participate in halogen bonding. |
| Methoxy Group | 2-position of the N-phenyl ring | Can act as a hydrogen bond acceptor and influence metabolic stability. |
| Nitro Group | 4-position of the N-phenyl ring | Strong electron-withdrawing group, often associated with anticancer and antimicrobial properties in related scaffolds. |
Classical Amide Bond Formation Strategies
The synthesis of this compound and related compounds typically involves the coupling of a carboxylic acid derivative with an aniline (B41778) derivative. The reactivity of these starting materials, particularly the nucleophilicity of the nitro-substituted aniline, dictates the choice of coupling strategy.
Carbodiimide-Based Coupling Reagents
An alternative to the acid chloride method involves the use of coupling reagents that activate the carboxylic acid in situ, facilitating its reaction with the amine. Carbodiimides are a prominent class of such reagents. fishersci.co.uk These compounds react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. organic-chemistry.org This approach avoids the need to prepare and handle the often-sensitive acyl chlorides.
Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent for the synthesis of amides and esters. researchgate.netjocpr.com In this process, the carboxylic acid adds across one of the C=N double bonds of DCC to form the O-acylisourea intermediate. organic-chemistry.org The amine then attacks this activated intermediate to yield the amide product and dicyclohexylurea (DCU), a largely insoluble byproduct that can often be removed by filtration. researchgate.net
The reaction is frequently catalyzed by the addition of 4-Dimethylaminopyridine (DMAP). researchgate.net DMAP acts as a potent acyl transfer agent. It reacts with the O-acylisourea intermediate to form a highly reactive acylpyridinium species. This new intermediate is more susceptible to nucleophilic attack by the amine than the O-acylisourea itself, thereby accelerating the reaction and often improving yields. organic-chemistry.org This method is particularly useful for coupling sterically hindered or electronically deactivated components.
A significant side reaction in DCC-mediated couplings is the intramolecular rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is difficult to separate from the desired product. organic-chemistry.orgresearchgate.net The use of catalytic DMAP helps to minimize this side reaction by promoting the faster, desired reaction pathway with the amine. rsc.org
Several other coupling agents have been developed to overcome some of the limitations of DCC, such as the formation of insoluble DCU and potential for allergic reactions. jocpr.com 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble analogue of DCC. fishersci.co.uknih.gov Its corresponding urea byproduct is also water-soluble, which simplifies product purification as it can be removed through an aqueous workup. commonorganicchemistry.com
To further enhance efficiency and suppress side reactions like racemization (a key concern in peptide synthesis), carbodiimide reagents are often used in conjunction with additives. luxembourg-bio.com 1-Hydroxybenzotriazole (HOBt) is a common additive that reacts with the O-acylisourea intermediate to form an active HOBt ester. nih.govluxembourg-bio.com This ester is less prone to side reactions than the O-acylisourea but is still highly reactive towards amines, leading to cleaner reactions and higher yields. luxembourg-bio.comresearchgate.net The combination of EDC and HOBt is a widely adopted protocol for amide bond formation, especially for challenging substrates like electron-deficient anilines. nih.govnih.gov
Another coupling agent is Carbonyldiimidazole (CDI). CDI reacts with a carboxylic acid to form a reactive acyl-imidazolide intermediate, releasing carbon dioxide and imidazole. This intermediate then reacts with an amine to form the amide, with imidazole being the only major byproduct, which is typically easy to remove. nih.gov
Table 2: Comparison of Common Carbodiimide-Based Coupling Systems
| Coupling System | Key Features | Advantages | Disadvantages/Considerations |
|---|---|---|---|
| DCC / DMAP | Forms O-acylisourea intermediate; DMAP acts as an acyl transfer catalyst. organic-chemistry.orgresearchgate.net | Effective, widely used, inexpensive. | Insoluble DCU byproduct can complicate purification; potential for N-acylurea side product. researchgate.net |
| EDC / HOBt | EDC is a water-soluble carbodiimide; HOBt forms a reactive ester intermediate. nih.govluxembourg-bio.com | Water-soluble urea byproduct simplifies workup; suppresses side reactions and racemization. commonorganicchemistry.com | HOBt has explosive properties under certain conditions. |
| CDI | Forms a reactive acyl-imidazolide intermediate. nih.gov | Byproducts (imidazole, CO₂) are easily removed. | Can be sensitive to moisture. |
Purification Challenges Associated with Urea Byproducts
In the synthesis of benzamides, the choice of reaction pathway significantly influences the impurity profile and subsequent purification strategy. While the direct acylation of an amine with a benzoyl chloride, as in the Schotten-Baumann reaction, does not typically generate urea-based impurities, alternative amide bond formation strategies that employ certain coupling agents can introduce these challenging byproducts. For instance, carbodiimide-mediated couplings can lead to the formation of N-acylurea byproducts, which are often difficult to separate from the desired amide product due to similar polarities.
Purification to remove such byproducts necessitates specific techniques beyond simple recrystallization or extraction. Chromatographic methods are often essential for achieving high purity.
Common Purification Techniques for Amide Synthesis
| Purification Method | Principle | Applicability for Urea Byproducts |
|---|---|---|
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase (e.g., silica gel). | Highly effective. The choice of eluent system is critical to resolve the amide product from the urea byproduct. |
| Aqueous Wash | An acidic wash (e.g., dilute HCl) can protonate and remove unreacted amine starting material. | Ineffective for neutral urea byproducts. |
| Recrystallization | Purification based on differences in solubility between the product and impurities in a specific solvent. | Can be effective if a solvent system is found in which the product's solubility significantly differs from the urea byproduct's. |
Stepwise Synthesis Pathways for Nitroaryl Benzamides
The construction of nitroaryl benzamides like this compound is typically achieved through a stepwise approach that ensures the correct placement of substituents on the aromatic rings.
Nitro Intermediate Formation via Schotten-Baumann Reaction
The Schotten-Baumann reaction is a cornerstone method for synthesizing amides from amines and acyl chlorides. iitk.ac.in In the context of this compound, this reaction involves the acylation of the precursor amine, 5-chloro-2-methoxy-4-nitroaniline (B1596199), with benzoyl chloride. chemistnotes.comyoutube.com
The reaction is conducted in the presence of a base, typically an aqueous solution of sodium hydroxide or an organic base like pyridine in an aprotic solvent. jk-sci.com The base serves two critical roles: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine, and it facilitates the reaction by promoting the nucleophilicity of the amine.
Mechanism of the Schotten-Baumann Reaction:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 5-chloro-2-methoxy-4-nitroaniline attacks the electrophilic carbonyl carbon of benzoyl chloride. iitk.ac.inchemistnotes.com
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate. jk-sci.com
Elimination and Deprotonation: The intermediate collapses, expelling a chloride ion. The base then removes a proton from the positively charged nitrogen atom, yielding the final this compound product. chemistnotes.com
Regioselectivity Control in Nitro-Substituted Aniline Precursors
The successful synthesis of the target compound hinges on the precise preparation of the 5-chloro-2-methoxy-4-nitroaniline precursor. The substitution pattern on this aniline derivative is governed by the principles of electrophilic aromatic substitution and the directing effects of the existing substituents. The synthesis requires careful planning of the order of reactions (chlorination, methoxylation, nitration, and amination) to achieve the desired isomer.
The directing effects of the substituents play a crucial role in determining the position of incoming electrophiles.
Methoxy group (-OCH₃): Strongly activating and ortho, para-directing.
Chloro group (-Cl): Deactivating but ortho, para-directing.
Amino/Amido group (-NH₂/-NHCOR): Strongly activating and ortho, para-directing.
Achieving the 2-methoxy, 4-nitro, 5-chloro substitution pattern requires a multi-step synthesis that leverages these effects to install the groups in the correct positions, often involving protection and deprotection of the amine functionality. Controlling the regioselectivity is paramount to avoid the formation of undesired isomers that can be difficult to separate. rsc.org
Advanced Synthetic Techniques
Modern synthetic chemistry offers methods that can improve the efficiency, safety, and scalability of benzamide production.
Continuous Flow Synthesis for Enhanced Efficiency and Scalability
Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering significant advantages over traditional batch processing for amide formation. researchgate.neteurekaselect.com In a flow system, reagents are continuously pumped through a reactor, where they mix and react. nih.gov This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time. rsc.org
Advantages of Continuous Flow for Benzamide Synthesis:
| Feature | Benefit |
|---|---|
| Enhanced Heat Transfer | Small reactor dimensions allow for rapid and efficient heating or cooling, improving control over exothermic reactions. |
| Improved Safety | The small volume of reagents within the reactor at any given time minimizes the risks associated with hazardous materials or unstable intermediates. |
| Scalability | Production can be scaled up by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), bypassing the challenges of scaling up batch reactors. mdpi.com |
| High Reproducibility | Precise control over reaction parameters leads to consistent product quality and yield. rsc.org |
This methodology can be applied to the Schotten-Baumann reaction, potentially leading to higher yields and purity in the synthesis of this compound on an industrial scale. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-(5-chloro-2-methoxy-4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-13-8-12(17(19)20)10(15)7-11(13)16-14(18)9-5-3-2-4-6-9/h2-8H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVDYDIWZCHHKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208109 | |
| Record name | N-(5-Chloro-2-methoxy-4-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59385-63-6 | |
| Record name | N-(5-Chloro-2-methoxy-4-nitrophenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59385-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Chloro-2-methoxy-4-nitrophenyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059385636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(5-Chloro-2-methoxy-4-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(5-chloro-2-methoxy-4-nitrophenyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.100 | |
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| Record name | N-(5-CHLORO-2-METHOXY-4-NITROPHENYL)BENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42CVX8YF72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Spectroscopic Characterization and Structural Elucidation of N 5 Chloro 2 Methoxy 4 Nitrophenyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
No specific NMR data for N-(5-chloro-2-methoxy-4-nitrophenyl)benzamide is currently available in the searched scientific literature.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
A detailed analysis of proton chemical shifts and coupling patterns is not possible without experimental ¹H NMR spectra.
Carbon-13 NMR (¹³C NMR) for Carbon Framework Assignment
The assignment of the carbon framework via ¹³C NMR is contingent on experimental data, which is not publicly available.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment
A complete structural assignment using 2D NMR techniques such as COSY, HSQC, and HMBC cannot be performed without the foundational 1D and 2D NMR datasets.
Infrared (IR) Spectroscopy for Functional Group Identification
Specific experimental IR spectra for this compound are not available.
Characteristic Vibrational Modes of Amide, Nitro, Methoxy (B1213986), and Halogen Groups
While general characteristic vibrational frequencies for amide, nitro, methoxy, and halogen functional groups are well-established, their specific wavenumbers in the context of the complete this compound molecule cannot be confirmed without an experimental IR spectrum.
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis
No experimental mass spectrometry data, including molecular weight verification or fragmentation analysis, has been found for this compound in the public domain.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing its exact mass with high accuracy and precision. For this compound, with a molecular formula of C14H11ClN2O4, the theoretical exact mass can be calculated. fda.gov This calculated value serves as a benchmark for experimental determination via HRMS.
In a typical HRMS analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The high resolution of the instrument allows for the differentiation of ions with very similar nominal masses. The experimentally determined exact mass is then compared to the theoretical value to confirm the elemental composition. While specific experimental HRMS data for this compound is not publicly available, the analysis of a closely related compound, 5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide (C14H11ClN2O5), shows a computed exact mass of 322.0356491 Da. nih.gov This illustrates the level of precision achievable with this technique.
| Parameter | Value |
|---|---|
| Molecular Formula | C14H11ClN2O4 |
| Molecular Weight | 306.7 g/mol fda.gov |
| Theoretical Exact Mass | Calculated from isotopic masses |
X-ray Crystallography for Solid-State Structural Analysis
The foundational data from an X-ray diffraction experiment includes the unit cell parameters (the dimensions of the repeating unit in the crystal lattice) and the space group (the symmetry operations that describe the arrangement of molecules within the unit cell). For example, related benzamide (B126) compounds have been found to crystallize in centrosymmetric space groups such as P-1 (triclinic) and P21/c (monoclinic). iucr.org It is plausible that this compound would crystallize in a similar system. The unit cell dimensions for such compounds are influenced by the molecular packing, which is dictated by intermolecular forces. iucr.org
| Parameter | Example Value (for a related compound) | Reference |
|---|---|---|
| Crystal System | Triclinic | uomphysics.net |
| Space Group | P-1 | uomphysics.net |
| a (Å) | 12.559(3) | uomphysics.net |
| b (Å) | 13.437(3) | uomphysics.net |
| c (Å) | 13.682(3) | uomphysics.net |
| α (°) | 85.084(4) | uomphysics.net |
| β (°) | 81.428(4) | uomphysics.net |
| γ (°) | 77.404(4) | uomphysics.net |
| Volume (ų) | 2058.4(4) | uomphysics.net |
| Z | 4 | uomphysics.net |
Intermolecular interactions, particularly hydrogen bonds, play a crucial role in the packing of molecules in the crystal lattice. In benzamide derivatives, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). semanticscholar.org This often leads to the formation of hydrogen-bonded chains or dimers. researchgate.net For instance, intermolecular N-H···O=C hydrogen bonds are a common feature, organizing the molecules into specific arrangements. semanticscholar.org Intramolecular hydrogen bonds can also occur, influencing the conformation of the molecule. semanticscholar.org
The conformation of this compound is largely determined by the rotation around the single bonds connecting the phenyl rings to the amide group. In many benzamides, the molecule is not entirely planar. The two phenyl rings are typically tilted with respect to each other and to the central amide plane. iucr.orgiucr.org This tilt is a result of balancing steric hindrance and electronic effects. nih.gov For example, in some N-phenylbenzamide derivatives, the angle between the phenyl ring and the amide plane is around 30°. nih.gov
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of a compound and for its separation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.
A reverse-phase HPLC method has been described for the separation of the structurally similar compound N-(5-Chloro-2-methoxy-4-nitrophenyl)pyridin-2-amine. sielc.com This method utilizes a C18 stationary phase (Newcrom R1) and a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Such a method would likely be a good starting point for the analysis of this compound, with potential for optimization of the mobile phase gradient and other parameters to achieve optimal separation and peak shape. This type of liquid chromatography method is also scalable and can be adapted for preparative separation to isolate impurities. sielc.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Newcrom R1 (Reverse Phase) | sielc.com |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | sielc.com |
| Application | Purity assessment, preparative separation | sielc.com |
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
The development and optimization of a robust High-Performance Liquid Chromatography (HPLC) method are paramount for ensuring the accurate separation and quantification of this compound. A key aspect of this process involves the systematic evaluation of critical parameters such as column chemistry, mobile phase composition, and gradient elution to achieve optimal resolution and peak symmetry.
Research into structurally related compounds, such as 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives, provides a foundational methodology for the analysis of this compound. researchgate.net Analytical Reversed-Phase HPLC (RP-HPLC) is a commonly employed technique for the purity determination of these types of compounds. researchgate.net
A typical HPLC system for this analysis would be a Shimadzu Prominence UFLC system, equipped with a CBM-20A communications bus module, a DGU-20A5R degassing unit, an LC-20AD liquid chromatograph pump, an SIL-20AHT auto-sampler, an SPD-M20A photodiode array detector, and a CTO-20A column oven. researchgate.net The separation is often achieved using a C18 stationary phase, such as a Phenomenex Kinetex 5u C18 100A column (250 mm × 4.60 mm). researchgate.net
Two illustrative analytical methods, here designated as Method A and Method B, demonstrate the use of different organic modifiers in the mobile phase with a formic acid additive to control pH and improve peak shape. researchgate.net Both methods utilize a gradient elution, which is essential for separating compounds with a range of polarities and achieving a reasonable analysis time.
Method A employs methanol (B129727) (CH₃OH) as the organic component of the mobile phase. A gradient is run from 5% to 95% methanol containing 0.1% formic acid over 7 minutes, followed by an isocratic hold at 95% methanol with 0.1% formic acid for 13 minutes. researchgate.net The flow rate is maintained at 1 mL/min. researchgate.net
Method B utilizes acetonitrile (CH₃CN) as the organic modifier. Similar to Method A, a gradient is applied, starting from 5% and increasing to 95% acetonitrile with 0.1% formic acid over 7 minutes. researchgate.net This is followed by a 13-minute isocratic phase at 95% acetonitrile containing 0.1% formic acid, also at a flow rate of 1 mL/min. researchgate.net
The choice between methanol and acetonitrile can significantly impact the selectivity and resolution of the separation, and the optimal method would be determined through experimental evaluation with this compound. Data acquired from the photodiode array detector is processed using appropriate software, such as LabSolutions Analysis Data System. researchgate.net The purity of the compound is determined by integrating the peak area of the analyte and expressing it as a percentage of the total peak area. For closely related benzamide derivatives, these methods have demonstrated the ability to achieve high levels of purity, often exceeding 97-99%. researchgate.net
Table 1: HPLC Method Parameters for the Analysis of Structurally Related Benzamide Derivatives
| Parameter | Method A | Method B |
|---|---|---|
| Instrumentation | Shimadzu Prominence UFLC System | Shimadzu Prominence UFLC System |
| Column | Phenomenex Kinetex 5u C18 100A (250 mm × 4.60 mm) | Phenomenex Kinetex 5u C18 100A (250 mm × 4.60 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 7 min, then 95% B for 13 min | 5% to 95% B over 7 min, then 95% B for 13 min |
| Flow Rate | 1 mL/min | 1 mL/min |
| Detection | Photodiode Array (PDA) | Photodiode Array (PDA) |
Data derived from methodologies used for structurally similar compounds. researchgate.net
Preparative HPLC for Isolation of this compound and its Derivatives
Following successful analytical method development, the principles can be scaled up to preparative HPLC for the isolation and purification of larger quantities of this compound and its derivatives. The primary goal of preparative HPLC is to isolate a target compound with a high degree of purity and in sufficient yield for further research, such as structural elucidation or biological activity screening.
The transition from analytical to preparative scale involves several key considerations. The column dimensions are significantly larger in preparative HPLC to accommodate higher sample loads. This necessitates a proportional increase in the mobile phase flow rate to maintain the linear velocity and chromatographic performance. The sample concentration and injection volume are also maximized to increase throughput, without compromising the resolution between the target compound and any impurities.
The optimized analytical method serves as the starting point for developing the preparative method. For instance, if Method B (using an acetonitrile gradient) provided better resolution for this compound in the analytical stage, it would be the logical choice for scaling up. The gradient profile may need to be adjusted to a shallower gradient to enhance the separation of closely eluting impurities from the main product peak.
A critical aspect of preparative HPLC is fraction collection. The eluent is monitored in real-time using a detector (typically UV-Vis), and fractions are collected as the target compound elutes from the column. The purity of the collected fractions is then confirmed using the previously developed analytical HPLC method.
Table 2: Key Considerations for Scaling HPLC from Analytical to Preparative Scale
| Parameter | Analytical HPLC | Preparative HPLC |
|---|---|---|
| Column Internal Diameter | Typically 2.1 - 4.6 mm | Typically >10 mm |
| Particle Size | Typically <5 µm | Typically 5 - 10 µm or larger |
| Sample Load | Micrograms (µg) to low milligrams (mg) | Milligrams (mg) to grams (g) |
| Flow Rate | Typically 0.5 - 2.0 mL/min | Scaled up proportionally to column diameter |
| Primary Goal | Quantification and purity assessment | Isolation and purification of compound |
By carefully adapting the optimized analytical conditions to a larger scale, preparative HPLC can be effectively employed to obtain highly pure this compound for subsequent scientific investigation.
Computational Chemistry and Theoretical Studies of N 5 Chloro 2 Methoxy 4 Nitrophenyl Benzamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of the molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
HOMO-LUMO Energy Gap Analysis and Molecular Stability
The stability and reactivity of a molecule can be assessed by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. researchgate.net A larger energy gap implies higher stability and lower chemical reactivity. researchgate.net For benzamide (B126) derivatives, this gap is a significant parameter in evaluating their electronic properties.
Table 1: Frontier Molecular Orbital Energies (Illustrative Data)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.07 |
| ELUMO | -2.90 |
| Energy Gap (ΔE) | 2.17 |
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. researchgate.net The MEP surface uses a color scale to indicate different potential regions:
Red: Regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. researchgate.net
Blue: Regions of positive potential, indicating electron-poor areas that are prone to nucleophilic attack. researchgate.net
Green: Regions of neutral potential.
For N-(5-chloro-2-methoxy-4-nitrophenyl)benzamide, the MEP map would likely show negative potential around the oxygen atoms of the nitro and methoxy (B1213986) groups, making them sites for electrophilic interactions. Positive potentials might be located around the hydrogen atoms of the amide group. researchgate.netresearchgate.net
Prediction of Non-Linear Optical (NLO) Properties
Computational methods can predict the Non-Linear Optical (NLO) properties of molecules, which are important for applications in optoelectronics. researchgate.net Key NLO parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). Molecules with significant charge transfer characteristics, large hyperpolarizability values, and a small HOMO-LUMO gap are often good candidates for NLO materials. researchgate.net DFT calculations can provide reliable estimates of these properties, helping to assess the potential of this compound for NLO applications.
Table 2: Calculated Non-Linear Optical Properties (Illustrative Data)
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | Value in Debye |
| Polarizability (α) | Value in esu |
| First Hyperpolarizability (β) | Value in esu |
Molecular Modeling and Simulation
While specific molecular modeling and extensive simulation studies on this compound are not widely documented in the provided search context, these techniques are generally applied to similar benzamide derivatives. tandfonline.comresearchgate.net Molecular docking, for instance, is a simulation technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. tandfonline.com This is particularly useful in drug design to understand how a ligand might interact with a protein's active site. researchgate.net
Molecular dynamics simulations can be used to study the conformational changes and stability of the molecule over time, providing insights into its dynamic behavior and interactions with its environment. tandfonline.com These simulations can complement the static picture provided by quantum chemical calculations.
Conformational Analysis and Energy Minimization Studies
Further research and publication in the field of computational chemistry are required before a comprehensive article on this specific compound can be produced.
Structure Activity Relationship Sar Investigations of N 5 Chloro 2 Methoxy 4 Nitrophenyl Benzamide Derivatives
Impact of Substituent Variations on Molecular Interactions
The biological activity of N-(5-chloro-2-methoxy-4-nitrophenyl)benzamide derivatives is intrinsically linked to their ability to interact with specific biological targets. Variations in substituents on either of the phenyl rings can significantly alter these molecular interactions, which include hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
In related benzamide (B126) series, molecular docking studies have illustrated the importance of specific functional groups for binding affinity. For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, docking simulations revealed that the compounds displayed hydrogen bonding, electrostatic, and hydrophobic interactions with the active site residues of target enzymes. nih.gov The presence of both electron-donating and electron-withdrawing groups was found to favor inhibitory activity, suggesting a finely tuned electronic and steric requirement for optimal interaction. nih.gov
Role of Chloro and Methoxy (B1213986) Groups in Modulating Activity
The chloro and methoxy groups on the aniline (B41778) ring of this compound play a significant role in modulating its activity through a combination of steric and electronic effects.
The methoxy group at the 2-position is an electron-donating group. Its presence can influence the electron density of the aniline ring and the adjacent amide nitrogen. The ortho-positioning of the methoxy group can also induce a specific conformation of the molecule, which may be favorable for binding to a particular target. In studies of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives, this substitution pattern was part of a scaffold that yielded potent anti-cancer agents. researchgate.net
The interplay between the electron-withdrawing chloro group and the electron-donating methoxy group creates a unique electronic environment on the phenyl ring that can be crucial for molecular recognition.
Influence of the Nitro Group on Electronic and Steric Properties
The nitro group at the 4-position of the aniline ring is a strong electron-withdrawing group, which significantly impacts the electronic properties of the this compound scaffold. This electron-withdrawing nature can decrease the basicity of the aniline nitrogen and influence the hydrogen-bonding capability of the amide N-H.
Studies on related benzamide derivatives have shown that the presence of a nitro group can have a variable effect on biological activity. In some instances, a nitro group on the benzene (B151609) ring was found to largely decrease anti-proliferative activity. nih.gov Conversely, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of a nitro group, in combination with other substituents, led to potent inhibitory activity against α-glucosidase and α-amylase. nih.gov The position of the nitro group is also critical; for example, variations in the position of a nitro substituent on a phenyl ring of related compounds resulted in differences in inhibitory potential. nih.gov
From a steric perspective, the nitro group is relatively bulky and can influence the preferred conformation of the molecule. Its planar nature and ability to participate in π-π stacking interactions can also play a role in molecular recognition.
Conformational Flexibility and its Correlation with Molecular Recognition
The conformational flexibility of this compound is a key determinant of its ability to bind to a biological target. The molecule has several rotatable bonds, including the amide bond and the bonds connecting the phenyl rings to the amide linker. The preferred conformation in solution and, more importantly, in the bound state, will dictate the spatial arrangement of key interacting groups.
Molecular dynamic simulations of related benzamide derivatives have been used to study the stability of the ligand-protein complex, suggesting that a stable binding conformation is essential for inhibitory potential. nih.gov The ability of the molecule to adopt a low-energy conformation that is complementary to the binding site is a prerequisite for potent biological activity.
Pharmacophore Model Generation for Activity Prediction
A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For a series of active compounds like the derivatives of this compound, a pharmacophore model can be generated to predict the activity of new, untested molecules.
Based on the functional groups present in the parent compound, a hypothetical pharmacophore model could include:
Hydrogen Bond Acceptors: The oxygen atoms of the methoxy, nitro, and carbonyl groups.
Hydrogen Bond Donor: The N-H group of the amide linker.
Aromatic/Hydrophobic Regions: The two phenyl rings.
Halogen Bond Donor: The chloro group.
The relative spatial arrangement of these features would be critical. The generation of a robust pharmacophore model would require a dataset of active and inactive compounds from the same chemical series. This model could then be used for virtual screening of compound libraries to identify new potential hits with a similar mechanism of action. In studies of related benzamide derivatives, successful structure-activity relationship studies have been corroborated with the help of molecular modeling, which is the foundation for pharmacophore generation. nih.gov
Molecular and Biochemical Mechanistic Investigations
In Vitro Studies of Enzyme Inhibition Mechanisms
Investigation of Monoamine Oxidase (MAO) Inhibition by Related Anilide Motifs
Research into small molecule anilides, which share a core structural motif with N-(5-chloro-2-methoxy-4-nitrophenyl)benzamide, has identified them as potent inhibitors of Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). nih.govnih.gov These enzymes are crucial in the metabolism of neurotransmitters and are significant targets in the treatment of neurological diseases. nih.govju.edu.jo
Anilide derivatives have been shown to be active in the nanomolar concentration range. nih.govnih.gov For instance, studies on a series of aromatic amide derivatives demonstrated significant MAO A/B inhibition properties. nih.gov Specifically, N-(2,4-dinitrophenyl)benzamide displayed a preference for MAO-A inhibition with an IC₅₀ value of 126 nM. nih.govju.edu.jo In contrast, another related anilide, N-(2,4-Dinitrophenyl)benzo[d] nih.govresearchgate.netdioxole-5-carboxamide, was identified as a moderately selective MAO-B inhibitor with an IC₅₀ of 56 nM and a Kᵢ of 6.3 nM. nih.govnih.govju.edu.jo Computational docking analyses have supported these in vitro findings, showing a high degree of surface complementarity between the anilide compounds and the active sites of both MAO-A and MAO-B. nih.govnih.govju.edu.jo
| Compound | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Selectivity |
|---|---|---|---|---|
| N-(2,4-dinitrophenyl)benzamide | MAO-A | 126 | N/A | Preferential for MAO-A |
| N-(2,4-Dinitrophenyl)benzo[d] nih.govresearchgate.netdioxole-5-carboxamide | MAO-B | 56 | 6.3 | Moderately selective for MAO-B |
Exploration of Other Enzyme Targets (e.g., α-glucosidase, α-amylase)
The benzamide (B126) scaffold is also implicated in the inhibition of other key enzymes, such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. nih.govnih.gov Inhibiting these enzymes can delay carbohydrate digestion and glucose absorption, a therapeutic strategy for managing postprandial hyperglycemia. nih.govnih.gov
Studies on various benzamide derivatives have demonstrated their potential as inhibitors of these enzymes. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their antidiabetic potential. One compound in this series, 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide, showed approximately six times greater inhibitory activity against α-amylase and fourfold higher inhibitory potential against α-glucosidase when compared to the standard drug, acarbose. nih.gov This indicates that the substituted benzamide structure is a viable pharmacophore for targeting these enzymes.
Binding Kinetics and Reversibility of Enzyme Inhibition
The nature of the interaction between an inhibitor and an enzyme is critical to its mechanism of action. For the anilide-based MAO inhibitors, studies have indicated a reversible mode of inhibition. nih.govnih.gov Reversible inhibitors bind to enzymes through non-covalent interactions, and their effects can be undone, for instance, by dilution. libretexts.orgresearchgate.net
Specifically, the highly potent MAO-B inhibitor N-(2,4-Dinitrophenyl)benzo[d] nih.govresearchgate.netdioxole-5-carboxamide was found to be a reversible and competitive inhibitor. nih.govnih.govju.edu.jo Competitive inhibition occurs when the inhibitor molecule bears a structural resemblance to the substrate and competes for the same active site on the enzyme. libretexts.orglibretexts.org The degree of inhibition depends on the relative concentrations of the inhibitor and the substrate. libretexts.orglibretexts.org This reversible and competitive binding is a key characteristic of the therapeutic potential of these anilide motifs. dovepress.com
Cellular Mechanistic Studies (excluding human clinical data)
Studies on Cell Cycle Modulation (e.g., G2/M arrest)
Beyond enzyme inhibition, N-substituted benzamide derivatives have been shown to exert effects at the cellular level, including the modulation of the cell cycle. A significant finding is the induction of cell cycle arrest at the G2/M phase. researchgate.net This phase is a critical checkpoint for DNA integrity before cell division.
Cellular mechanistic studies on a potent antiproliferative agent, a 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivative, revealed that it arrested the cell cycle of human pancreatic carcinoma (MIA PaCa-2) cells at the G2/M phase. researchgate.net Similarly, other N-substituted benzamides, such as declopramide (B1670142), have been shown to induce a distinct G2/M cell cycle block. nih.govresearchgate.net This arrest is an event that occurs prior to the induction of apoptosis. nih.gov The ability of these compounds to halt cell division at this specific phase is a key aspect of their antiproliferative activity. nih.govcolab.ws
Induction of Apoptosis in Cellular Models
Following cell cycle arrest, many benzamide derivatives have been observed to induce apoptosis, or programmed cell death. researchgate.net This is a crucial mechanism for eliminating potentially cancerous cells.
The N-substituted benzamide declopramide has been shown to induce apoptosis in various cell lines, including the mouse 70Z/3 pre-B cell line and the human promyelocytic cancer cell line HL60. nih.govresearchgate.net The mechanism involves the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria into the cytosol. nih.gov This event subsequently leads to the activation of initiator caspase-9. nih.govresearchgate.net The process appears to be independent of the p53 tumor suppressor protein, as the effects were observed in p53-deficient HL60 cells. nih.govresearchgate.net The induction of apoptosis is further confirmed by the ability of broad-spectrum caspase inhibitors to reduce cell death. nih.gov
| Compound Class | Cellular Effect | Key Mechanistic Details | Cell Line Examples |
|---|---|---|---|
| 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivative | G2/M Cell Cycle Arrest | Halts cell division prior to mitosis. | MIA PaCa-2 (human pancreatic) |
| N-substituted benzamides (e.g., declopramide) | Apoptosis Induction | Cytochrome c release, Caspase-9 activation, p53-independent. | 70Z/3 (murine pre-B), HL60 (human promyelocytic) |
Investigation of Signaling Pathway Modulation (e.g., EGFR activity, Frizzled proteins)
Currently, there is no publicly available research detailing the effects of this compound on the Epidermal Growth Factor Receptor (EGFR) signaling pathway. While some benzamide derivatives have been explored as potential EGFR inhibitors, specific data for this compound is lacking. The EGFR pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Future investigations would be necessary to determine if this compound exhibits any inhibitory or modulatory activity on EGFR or its downstream signaling components.
Similarly, the interaction of this compound with Frizzled proteins, which are key receptors in the Wnt signaling pathway, has not been characterized in the scientific literature. The Wnt/Frizzled pathway plays a crucial role in embryonic development and tissue homeostasis, and its aberrant activation is implicated in various diseases, including cancer. Without experimental data, any potential influence of this compound on Wnt signaling remains purely speculative.
Molecular Target Identification and Validation in Cellular Systems
The specific molecular targets of this compound within cellular systems have not been identified or validated. Target identification is a critical step in understanding the mechanism of action of any compound. This process typically involves a combination of computational and experimental approaches, such as affinity chromatography, expression profiling, and proteomic analyses. To date, no such studies have been published for this compound, leaving its cellular interactome unknown.
Interaction with Biological Macromolecules (e.g., proteins, DNA)
There is a significant deficit of information regarding the direct interaction of this compound with biological macromolecules. While it is plausible that, like other small molecules, it may interact with various proteins, the specifics of any such binding events, including affinity, kinetics, and functional consequences, are yet to be determined.
Furthermore, no studies have been conducted to assess the potential for this compound to interact with DNA. Investigations into DNA binding are crucial for understanding a compound's potential genotoxicity and its possible mechanisms of action if it were to function as a DNA-modifying agent. Techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and molecular docking are commonly employed for this purpose but have not been applied to this specific benzamide derivative in published research.
Derivatization and Analog Design for Enhanced Academic Research
Rational Design of N-(5-chloro-2-methoxy-4-nitrophenyl)benzamide Analogs
The rational design of analogs for a lead compound like this compound would be a critical first step in exploring its potential. This process would involve computational and medicinal chemistry approaches to predict how structural modifications might influence its properties. Key strategies would include:
Substituent Modification: Researchers would systematically alter the substituents on both the benzamide (B126) and the nitrophenyl rings. For instance, the chloro, methoxy (B1213986), and nitro groups could be moved to different positions or replaced with other functional groups (e.g., fluoro, trifluoromethyl, cyano, or amino groups) to probe the effects on electronic and steric properties.
Bioisosteric Replacement: Classical and non-classical bioisosteres would be considered to replace existing functional groups. For example, the amide linker could be replaced with other groups like a sulfonamide or a reversed amide to explore different hydrogen bonding patterns and conformational flexibility.
Conformational Analysis: Computational modeling would be employed to study the preferred conformations of the parent molecule and its designed analogs. Understanding the three-dimensional structure is crucial for predicting interactions with potential biological targets.
Synthesis and Characterization of Novel this compound Derivatives
Following the in-silico design, the synthesis of the proposed derivatives would be undertaken. A general synthetic route would likely involve the amidation reaction between a substituted benzoic acid and a substituted aniline (B41778). For this specific scaffold, the synthesis would start from 5-chloro-2-methoxybenzoic acid and 5-chloro-2-methoxy-4-nitroaniline (B1596199) or their respective analogs.
The characterization of these newly synthesized compounds is a meticulous process essential for confirming their identity and purity. Standard analytical techniques would be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular weight and elemental composition of the synthesized compounds.
Infrared (IR) Spectroscopy: This technique would be used to identify the characteristic functional groups present in the molecule, such as the amide C=O and N-H stretching vibrations.
Melting Point and Elemental Analysis: These classical methods would provide information about the purity and elemental composition of the compounds.
A representative table of hypothetical characterization data for a synthesized derivative is presented below.
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Derivative A | C₁₅H₁₂ClF₂N₃O₅ | 399.73 | 8.5 (s, 1H), 8.2 (d, 1H), 7.9 (d, 1H), 7.5 (m, 2H), 4.0 (s, 3H) | 165.2, 155.8, 148.1, 142.3, 135.6, 130.4, 128.7, 125.9, 122.1, 118.5, 115.3, 56.8 |
Systematic Exploration of Structure-Activity Landscapes
Once a library of derivatives is synthesized and characterized, the next phase would be to systematically evaluate their biological activity to establish a Structure-Activity Relationship (SAR). This involves screening the compounds in relevant biological assays to determine how chemical structure correlates with biological function.
The exploration of the SAR landscape would aim to identify key structural features that are essential for activity. For example, studies on other benzamide series have often shown that the nature and position of substituents on the aromatic rings can drastically alter activity and selectivity. Quantitative Structure-Activity Relationship (QSAR) models could be developed using the generated biological data and calculated molecular descriptors to predict the activity of yet unsynthesized compounds, thereby guiding further optimization efforts.
Development of this compound-based Molecular Probes
A well-characterized compound with a clear SAR can serve as a scaffold for the development of molecular probes. These are specialized tools used to study biological systems. Depending on the established biological activity of the this compound scaffold, various types of probes could be designed:
Fluorescent Probes: By attaching a fluorophore to a part of the molecule that is not critical for its biological activity, researchers could create a probe to visualize its localization and interaction within cells.
Affinity-based Probes: These probes would incorporate a reactive group that can covalently bind to its biological target, allowing for target identification and validation.
Photoaffinity Probes: The introduction of a photoreactive group would enable the light-induced covalent labeling of the biological target, which is a powerful technique for studying ligand-protein interactions.
The design of such probes requires a deep understanding of the SAR to ensure that the appended chemical reporter group does not abolish the desired biological activity.
Conclusion and Future Research Directions
Summary of Current Academic Understanding of N-(5-chloro-2-methoxy-4-nitrophenyl)benzamide
The current academic understanding of this compound is in its nascent stages, largely confined to its fundamental chemical identity. Publicly accessible chemical databases provide its basic molecular and structural information. The compound is registered with a unique identifier and its chemical structure is confirmed, but beyond this, there is a significant lack of published research detailing its synthesis, characterization, or biological activity. The existing literature on closely related benzamide (B126) derivatives suggests a wide range of potential pharmacological activities, but these have not been specifically investigated for this compound. Therefore, the academic community's knowledge of this specific compound is currently limited to its existence as a distinct chemical entity.
Unexplored Research Avenues and Gaps in Knowledge
Given the limited research on this compound, a vast number of research avenues remain unexplored, representing significant gaps in the current body of scientific knowledge. Key areas that warrant investigation include:
Synthetic Methodologies and Optimization: While general methods for the synthesis of benzamides are well-established, specific, optimized, and scalable synthetic routes for this compound have not been reported in the academic literature.
Physicochemical Characterization: Comprehensive analysis of its physicochemical properties, such as solubility, stability, and crystal structure, is currently unavailable. This data is fundamental for any further development or application.
Biological Activity Profile: The biological effects of this compound are entirely unknown. There is a complete lack of data regarding its potential pharmacological activities, including but not limited to antimicrobial, anticancer, anti-inflammatory, or other therapeutic effects.
Mechanism of Action: Without any established biological activity, the molecular targets and mechanisms of action for this compound remain a complete mystery.
Structure-Activity Relationships (SAR): As a single compound, no SAR studies have been conducted. Understanding how modifications to its chemical structure would affect its (yet to be discovered) biological activity is a critical area for future research.
Potential for this compound as a Scaffold for Chemical Biology Tools
The benzamide core is a well-recognized "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This suggests that this compound could serve as a valuable starting point for the development of novel chemical biology tools. The specific substitutions on the phenyl rings of this compound—a chloro group, a methoxy (B1213986) group, and a nitro group—offer distinct electronic and steric properties that could be exploited for selective biological interactions.
For instance, research on other benzamide derivatives has revealed their potential as anticancer and antimicrobial agents. nanobioletters.comresearchgate.net A study on 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives, which share a common structural motif with the compound of interest, demonstrated anti-proliferative activity against human cancer cell lines. researchgate.net This suggests that this compound could be investigated for similar cytotoxic effects. Furthermore, the broader class of benzamides has been explored for a variety of pharmacological activities, indicating the potential versatility of this scaffold. walshmedicalmedia.com
The nitro group on the phenyl ring is of particular interest as it can be chemically modified, for example, by reduction to an amine. This would provide a chemical handle for the attachment of fluorescent tags, biotin, or other reporter molecules, thereby enabling the development of probes to study biological processes.
Recommendations for Future Experimental and Computational Studies
To address the significant gaps in our understanding of this compound and to explore its potential, a structured and multi-faceted research approach is recommended.
Experimental Studies:
Synthesis and Characterization: The immediate first step should be the development and documentation of a robust and reproducible synthetic protocol for the compound. Following synthesis, comprehensive characterization using modern analytical techniques (NMR, Mass Spectrometry, IR spectroscopy, and X-ray crystallography) is essential to confirm its structure and purity.
Broad-Based Biological Screening: An initial high-throughput screening campaign against a diverse panel of biological targets would be highly valuable. This could include assays for:
Antimicrobial activity against a range of pathogenic bacteria and fungi.
Cytotoxicity against various cancer cell lines.
Enzyme inhibition assays for key pharmacological targets.
Focused Mechanistic Studies: Should any significant "hits" be identified in the initial screening, more focused studies should be initiated to determine the mechanism of action. This could involve target identification and validation experiments.
Analogue Synthesis for SAR Studies: Based on initial findings, a library of analogues should be synthesized to explore the structure-activity relationships. This would involve systematic modification of the substitution patterns on both phenyl rings to optimize for potency and selectivity.
Computational Studies:
Molecular Docking: Once potential biological targets are identified, molecular docking studies can be employed to predict the binding mode and affinity of this compound to these targets. This can provide insights into the key molecular interactions and guide the design of more potent analogues.
Pharmacophore Modeling: If a series of active analogues is developed, pharmacophore modeling can be used to identify the essential chemical features required for biological activity.
ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its analogues can help to prioritize candidates for further experimental investigation.
By systematically pursuing these experimental and computational avenues, the scientific community can begin to unlock the potential of this compound as a novel therapeutic agent or as a valuable tool for chemical biology research.
Q & A
Q. What are the optimal synthetic routes for N-(5-chloro-2-methoxy-4-nitrophenyl)benzamide, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. For example, reacting a substituted benzoyl chloride with an aniline derivative using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents at low temperatures (-50°C) to minimize side reactions. The product is purified via recrystallization and confirmed by IR spectroscopy (amide C=O stretch ~1650 cm⁻¹), ¹H-NMR (aromatic protons and methoxy/methyl group integration), and elemental analysis (C, H, N content) .
- Key Conditions :
- Solvent: Dichloromethane or DMF.
- Temperature: -50°C to 25°C.
- Reagent ratio: 1:1.2 (acid:amine) with excess coupling agents.
Q. Which spectroscopic techniques are critical for structural confirmation, and what spectral markers are diagnostic?
- Methodological Answer :
- IR Spectroscopy : Confirms amide bond formation (C=O stretch at ~1650–1680 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹) .
- ¹H-NMR : Aromatic protons (δ 6.5–8.5 ppm), methoxy group singlet (δ ~3.8 ppm), and amide NH proton (δ ~9–10 ppm, broad) .
- Elemental Analysis : Validates molecular formula (e.g., C₁₄H₁₂ClN₃O₄) with <1% deviation .
Q. How do pH and temperature influence the stability of this compound in solution?
- Methodological Answer : Fluorescence studies (λex 340 nm, λem 380 nm) show maximal intensity at pH 5 and 25°C , with stability over 24 hours. Acidic/basic conditions (pH <3 or >7) reduce fluorescence due to protonation/deprotonation of the nitro or amide groups .
- Data Table :
| Parameter | Optimal Value |
|---|---|
| pH | 5.0 |
| Temperature | 25°C |
| LOD | 0.269 mg/L |
| LOQ | 0.898 mg/L |
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at the para position to enhance binding to targets like PPARδ or bacterial enzymes (e.g., PFOR) .
- Biological Assays : Test derivatives for gastrokinetic activity (e.g., gastric emptying in rats) or antimicrobial efficacy (MIC against S. aureus or E. coli) .
- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with active sites (e.g., Cys249 in PPARδ) .
Q. What strategies resolve contradictions in synthetic yields when using different coupling reagents?
- Methodological Answer :
- Reagent Comparison : DCC/HOBt gives higher yields (70–80%) compared to thionyl chloride (50–60%) due to reduced racemization.
- Side Reactions : Thionyl chloride may hydrolyze nitro groups under harsh conditions (reflux, >50°C), while DCC minimizes this .
- Optimization : Use low-temperature (-50°C) coupling and TLC monitoring (eluent: ethyl acetate/hexane 1:1) to track reaction progress .
Q. How can crystallography and computational modeling elucidate binding mechanisms with biological targets?
- Methodological Answer :
- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯N interactions in thiazole derivatives) and π-π stacking with aromatic residues .
- Molecular Dynamics (MD) : Simulate ligand-target complexes (e.g., PPARδ) using AMBER or GROMACS to assess stability of covalent bonds (e.g., Cys249 adducts) .
- Key Metrics :
- Binding free energy (ΔG < -8 kcal/mol).
- RMSD <2 Å over 100 ns simulations.
Q. What experimental approaches validate the compound’s role in modulating biochemical pathways (e.g., bacterial proliferation)?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ against acps-pptase or PFOR using spectrophotometric NADH oxidation assays .
- Gene Expression Profiling : RT-qPCR to quantify downstream genes (e.g., CPT1a) after treatment .
- Metabolomics : LC-MS/MS to track changes in fatty acid β-oxidation intermediates .
Contradictions and Open Challenges
- Fluorescence vs. Bioactivity Trade-offs : Derivatives with strong fluorescence (e.g., nitro groups) may exhibit reduced membrane permeability, complicating cellular assays .
- Synthetic Scalability : DCC-based routes are efficient but require toxic solvents (DMF); greener alternatives (e.g., EDC/HOBt in acetonitrile) need optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
